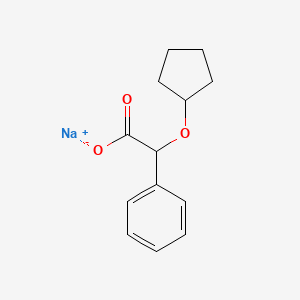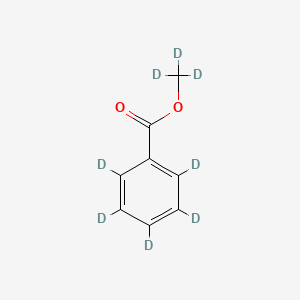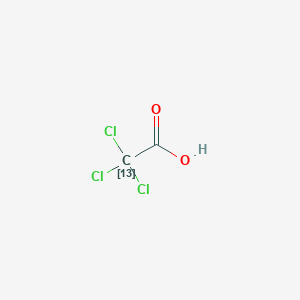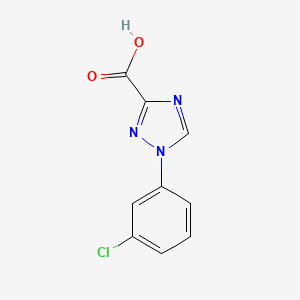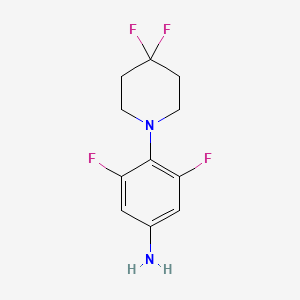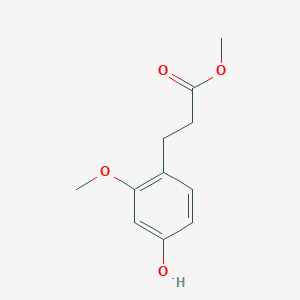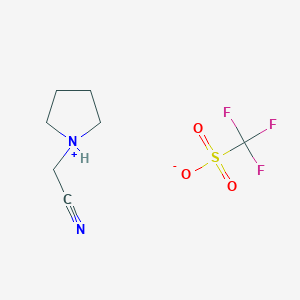
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is C7H11F3N2O3S . Its average mass is 260.234 Da and its monoisotopic mass is 260.044250 Da .Physical And Chemical Properties Analysis
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is a solid substance . It should be stored under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Trifluoromethanesulfonic (triflic) acid, closely related to the compound , has been used as an excellent catalyst for inducing cyclisations in organic compounds, leading to the efficient formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
- Pyridinium salts like 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate have been synthesized and used for C(sp2)-H difluoromethoxylation of (hetero)arenes, which is significant for the development of pharmacologically relevant compounds (Lin & Prakash, 2022).
Electropolymerization
- Ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate have been used for electropolymerization, significantly increasing polymerization rate, electrochemical capacity, and electroconductivity (Sekiguchi, Atobe, & Fuchigami, 2002).
Reagent in Organic Synthesis
- N-substituted pyridinium salts, a category to which our compound of interest belongs, are valuable reagents in organic synthesis. Their structural stability and reactivity make them versatile for various organic reactions (Shapiro et al., 2018).
Asymmetric Synthesis
- Compounds like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have been used as organocatalysts in asymmetric synthesis, demonstrating high efficiency and stereoselectivity (Singh et al., 2013).
Ionic Liquids and Catalysis
- Nitrile-functionalized pyridinium cations, similar to the compound , have been synthesized and characterized for their use in ionic liquids. These compounds have potential applications in various chemical reactions due to their unique properties (Xie, Guan, Pook, & Gjikaj, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyrrolidin-1-ium-1-ylacetonitrile;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSASHBHHZNQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CC#N.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
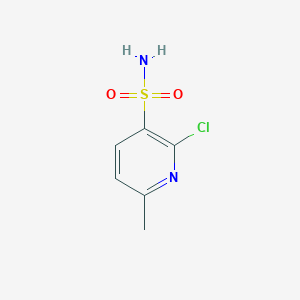
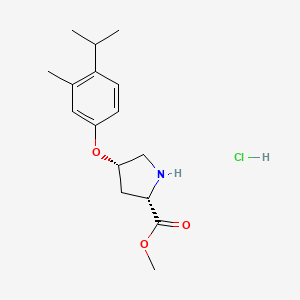
![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
